N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios . The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N3-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.
Benzoylisothiocyanate: Another precursor used in the synthesis, known for its reactivity with amines.
Uniqueness
N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its dual pyrazole and isoxazole structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse reactivity and potential therapeutic applications that are not commonly found in simpler compounds.
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O2/c1-15-19(16(2)26(24-15)18-11-7-4-8-12-18)14-23-22(27)20-13-21(28-25-20)17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,23,27) |
InChI Key |
VRSHOJPBBROGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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